benzyl N-[1-[4-(2-chlorophenyl)piperazin-1-yl]-1-oxo-6-(prop-2-enoylamino)hexan-2-yl]carbamate
Description
Benzyl N-[1-[4-(2-chlorophenyl)piperazin-1-yl]-1-oxo-6-(prop-2-enoylamino)hexan-2-yl]carbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzyl group, a piperazine ring substituted with a chlorophenyl group, and a carbamate moiety, making it a molecule of interest for its unique structural properties and potential biological activities.
Properties
Molecular Formula |
C27H33ClN4O4 |
|---|---|
Molecular Weight |
513.0 g/mol |
IUPAC Name |
benzyl N-[1-[4-(2-chlorophenyl)piperazin-1-yl]-1-oxo-6-(prop-2-enoylamino)hexan-2-yl]carbamate |
InChI |
InChI=1S/C27H33ClN4O4/c1-2-25(33)29-15-9-8-13-23(30-27(35)36-20-21-10-4-3-5-11-21)26(34)32-18-16-31(17-19-32)24-14-7-6-12-22(24)28/h2-7,10-12,14,23H,1,8-9,13,15-20H2,(H,29,33)(H,30,35) |
InChI Key |
KYVYJVRZPFRADU-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)NCCCCC(C(=O)N1CCN(CC1)C2=CC=CC=C2Cl)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[1-[4-(2-chlorophenyl)piperazin-1-yl]-1-oxo-6-(prop-2-enoylamino)hexan-2-yl]carbamate typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 2-chlorophenylamine with piperazine to form 4-(2-chlorophenyl)piperazine.
Acylation: The piperazine derivative is then acylated with acryloyl chloride to introduce the prop-2-enoylamino group.
Carbamate Formation: The final step involves the reaction of the acylated piperazine derivative with benzyl chloroformate to form the desired carbamate compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies due to its piperazine moiety.
Medicine: Explored for its potential pharmacological activities, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of benzyl N-[1-[4-(2-chlorophenyl)piperazin-1-yl]-1-oxo-6-(prop-2-enoylamino)hexan-2-yl]carbamate involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, particularly those involving the piperazine ring.
Pathways Involved: It may modulate signaling pathways related to inflammation or cell proliferation, depending on its specific biological activity.
Comparison with Similar Compounds
Similar Compounds
Benzyl N-[1-[4-(2-fluorophenyl)piperazin-1-yl]-1-oxo-6-(prop-2-enoylamino)hexan-2-yl]carbamate: Similar structure with a fluorophenyl group instead of chlorophenyl.
Benzyl N-[1-[4-(2-bromophenyl)piperazin-1-yl]-1-oxo-6-(prop-2-enoylamino)hexan-2-yl]carbamate: Similar structure with a bromophenyl group.
Uniqueness
The uniqueness of benzyl N-[1-[4-(2-chlorophenyl)piperazin-1-yl]-1-oxo-6-(prop-2-enoylamino)hexan-2-yl]carbamate lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the chlorophenyl group may confer distinct pharmacological properties compared to its fluorinated or brominated analogs.
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